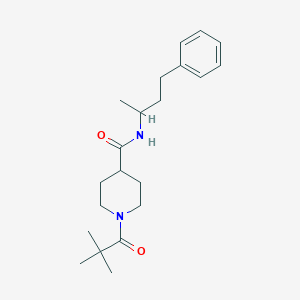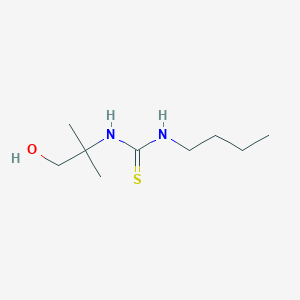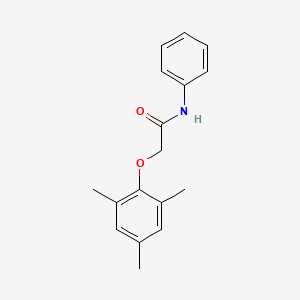
1-(3-methylphenyl)-N-(4-methylphenyl)methanesulfonamide
Vue d'ensemble
Description
1-(3-methylphenyl)-N-(4-methylphenyl)methanesulfonamide, also known as MMB or MMB-2201, is a synthetic cannabinoid that belongs to the class of indole-based cannabinoids. It was first discovered in 2014 as a designer drug and has gained popularity in the research community due to its high potency and selectivity for the CB1 receptor.
Mécanisme D'action
1-(3-methylphenyl)-N-(4-methylphenyl)methanesulfonamide-2201 acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily found in the central nervous system. Activation of the CB1 receptor leads to the inhibition of neurotransmitter release, which results in the modulation of pain, appetite, and mood.
Biochemical and Physiological Effects:
1-(3-methylphenyl)-N-(4-methylphenyl)methanesulfonamide-2201 has been shown to have a number of biochemical and physiological effects in animal models. It has been found to decrease pain sensitivity in a dose-dependent manner, which suggests that it may have analgesic properties. 1-(3-methylphenyl)-N-(4-methylphenyl)methanesulfonamide-2201 has also been shown to reduce anxiety-like behavior in animal models, which suggests that it may have anxiolytic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(3-methylphenyl)-N-(4-methylphenyl)methanesulfonamide-2201 is its high potency and selectivity for the CB1 receptor, which makes it a useful tool for studying the role of the CB1 receptor in various physiological and pathological processes. However, one of the major limitations of 1-(3-methylphenyl)-N-(4-methylphenyl)methanesulfonamide-2201 is its potential for abuse and dependence, which makes it a controlled substance and restricts its use in certain research settings.
Orientations Futures
There are several future directions for research on 1-(3-methylphenyl)-N-(4-methylphenyl)methanesulfonamide-2201. One area of interest is the development of novel cannabinoid-based therapeutics for the treatment of pain and anxiety disorders. Another area of interest is the investigation of the potential neuroprotective effects of 1-(3-methylphenyl)-N-(4-methylphenyl)methanesulfonamide-2201, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to understand the long-term effects of 1-(3-methylphenyl)-N-(4-methylphenyl)methanesulfonamide-2201 use and its potential for abuse and dependence.
Applications De Recherche Scientifique
1-(3-methylphenyl)-N-(4-methylphenyl)methanesulfonamide-2201 has been extensively studied in the research community for its potential therapeutic applications. It has been found to have high affinity and selectivity for the CB1 receptor, which is involved in the regulation of pain, appetite, and mood. 1-(3-methylphenyl)-N-(4-methylphenyl)methanesulfonamide-2201 has been shown to have analgesic and anxiolytic effects in animal models, which makes it a promising candidate for the treatment of chronic pain and anxiety disorders.
Propriétés
IUPAC Name |
1-(3-methylphenyl)-N-(4-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-12-6-8-15(9-7-12)16-19(17,18)11-14-5-3-4-13(2)10-14/h3-10,16H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPWEFRTIHEZFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4717125.png)
![3-[4-(2-benzylphenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4717130.png)
![N-ethyl-2-[4-(4-methoxybenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine](/img/structure/B4717135.png)

![2,4-di-4-morpholinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4717152.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4717162.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4717190.png)
![3-[4-(2,3,5-trimethylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4717198.png)



![N-(tert-butyl)-2-[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4717222.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4717227.png)
